molecular formula C9H15N3O3 B12898867 2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide

2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide

Cat. No.: B12898867
M. Wt: 213.23 g/mol
InChI Key: MVULCQDDOZRILQ-YRNVUSSQSA-N
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Description

2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide is a synthetic pyrrolidine-derived acetamide characterized by a unique oxyamino-propan-2-ylidene substituent. This structural motif distinguishes it from simpler pyrrolidinone analogs like Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide), which lacks the oxyamino-propan-2-ylidene extension .

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

2-[(E)-(1-oxo-1-pyrrolidin-1-ylpropan-2-ylidene)amino]oxyacetamide

InChI

InChI=1S/C9H15N3O3/c1-7(11-15-6-8(10)13)9(14)12-4-2-3-5-12/h2-6H2,1H3,(H2,10,13)/b11-7+

InChI Key

MVULCQDDOZRILQ-YRNVUSSQSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N)/C(=O)N1CCCC1

Canonical SMILES

CC(=NOCC(=O)N)C(=O)N1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide typically involves the reaction of pyrrolidine with acetic anhydride and a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions . The process involves the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

a. Core Pyrrolidine-Acetamide Scaffold The target compound shares a pyrrolidine-acetamide backbone with Piracetam (CAS 7491-74-9), a well-established nootropic agent.

b. Substituted Pyrrolidine Derivatives
describes analogs such as 2-(2-oxo-4-propyl-1-pyrrolidinyl)pentanamide and 2-cyclohexyl-2-(2-oxo-4-propyl-1-pyrrolidinyl)acetamide. These compounds feature alkyl substitutions on the pyrrolidine ring, enhancing lipophilicity compared to the target compound’s oxygen-rich substituents .

c. Complex Hybrid Structures
BJG-05-018 () incorporates a dibenzodiazepine-dioxopiperidinyl moiety alongside the pyrrolidine-acetamide core. This hybrid structure highlights the versatility of pyrrolidine-acetamides in drug design, where appended groups can confer polypharmacology (e.g., kinase inhibition or protein degradation) .

Functional and Pharmacological Differences

  • Piracetam : Primarily acts as a cognitive enhancer via modulation of glutamate receptors or membrane fluidity. Its simplicity limits metabolic complexity, contributing to a favorable safety profile (acute oral toxicity: H302; skin sensitization: H317) .
  • Alkyl-Substituted Derivatives () : Propyl/cyclohexyl groups likely improve blood-brain barrier penetration but may increase off-target interactions due to hydrophobicity .

Physicochemical Properties

Property Target Compound Piracetam BJG-05-018 () 2-(2-oxo-4-propyl-pyrrolidinyl)pentanamide ()
Molecular Weight ~280–300 g/mol (estimated) 142.16 g/mol ~800–850 g/mol (estimated) ~240–260 g/mol (estimated)
Melting Point Not reported 151–152.5°C Not reported Not reported
Solubility Likely polar (amide/oxy groups) Water-soluble Low (lipophilic moieties) Moderate (alkyl substitutions)

Biological Activity

The compound 2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide , also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C9H14N2O3\text{C}_9\text{H}_{14}\text{N}_2\text{O}_3

This structure features a pyrrolidine ring and an acetamide moiety, contributing to its interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects involves modulation of enzymatic pathways and receptor interactions. Specifically, it has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes that are crucial in metabolic processes.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cellular growth and apoptosis.

Antimicrobial Activity

Research indicates that 2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer applications. A study evaluated its effects on human cancer cell lines, revealing:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest at G2/M phase
A549 (lung cancer)25Inhibition of angiogenesis

These findings indicate that the compound may inhibit tumor growth by inducing apoptosis and disrupting normal cell cycle progression.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of this compound against multi-drug resistant strains of bacteria. The study utilized both disc diffusion and broth microdilution methods to determine the MIC values. Results showed that the compound was effective against resistant strains of Staphylococcus aureus, suggesting potential clinical applications in treating resistant infections .

Study on Cancer Cell Lines

Another significant research effort focused on the anticancer properties of the compound. The study involved treating various human cancer cell lines with different concentrations of the compound. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and cervical cancer cells . This suggests that further investigation into its mechanism could yield valuable insights into novel cancer therapies.

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